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Compound of Interest

Compound Name: SIRT6 activator 12q

Cat. No.: B11929711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical

characterization, and biological context of SIRT6 activator 12q, a potent and selective small

molecule activator of Sirtuin 6 (SIRT6).

Introduction to SIRT6 and Activator 12q
Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a crucial role in various

cellular processes, including DNA repair, genome stability, and metabolism.[1] Its role as a

tumor suppressor in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), has

made it a promising target for therapeutic intervention.[2][3][4]

SIRT6 activator 12q, chemically known as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-

4-carboxamide, is a novel small molecule that has demonstrated potent and selective

activation of SIRT6.[5] It has shown significant anti-proliferative and anti-migratory effects in

pancreatic cancer cell lines and has exhibited promising pharmacokinetic properties in

preclinical models.
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Property Value Reference

IUPAC Name

2-(1-benzofuran-2-yl)-N-

(diphenylmethyl) quinoline-4-

carboxamide

CAS Number 2601734-99-8

Molecular Formula C₃₁H₂₂N₂O₂

Molecular Weight 454.52 g/mol

EC₁.₅ (SIRT6) 0.58 ± 0.12 µM

EC₅₀ (SIRT6) 5.35 ± 0.69 µM

Synthesis of SIRT6 Activator 12q
The synthesis of 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q)

involves a multi-step process. The following is a representative synthetic protocol based on

established chemical methodologies for the formation of quinoline-4-carboxamides and

benzofuran derivatives.

Experimental Protocol: Synthesis of 12q
Step 1: Synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid

Reaction Setup: In a round-bottom flask, combine isatin (1.0 eq), 2-acetylbenzofuran (1.1

eq), and potassium hydroxide (3.0 eq) in ethanol.

Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and

acidify with concentrated HCl to a pH of approximately 2-3.

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield the crude 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water) to obtain the purified carboxylic acid.

Step 2: Amide Coupling to form 12q

Activation of Carboxylic Acid: Suspend the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid

(1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic

amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours or

until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under

reduced pressure to obtain the acyl chloride.

Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add to a solution

of diphenylmethanamine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate

solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-

carboxamide (12q) as a solid.

Workflow for the Synthesis of SIRT6 Activator 12q

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11929711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Carboxylic Acid Synthesis
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Caption: Synthetic scheme for SIRT6 activator 12q.
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Analytical Characterization
The identity and purity of the synthesized 12q should be confirmed by standard analytical

techniques.

Experimental Protocols: Analytical Characterization
High-Performance Liquid Chromatography (HPLC)

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Outcome: A single major peak indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic

protons of the quinoline, benzofuran, and diphenylmethyl groups, as well as the amide

proton.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Technique: Electrospray ionization (ESI) in positive ion mode.

Expected Outcome: The measured mass should correspond to the calculated exact mass of

the protonated molecule [M+H]⁺.

SIRT6 Signaling Pathway in Pancreatic Cancer
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SIRT6 acts as a tumor suppressor in pancreatic cancer by regulating several key signaling

pathways. Activation of SIRT6 by 12q is expected to enhance these tumor-suppressive

functions.

SIRT6 Activator 12q
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Caption: SIRT6 signaling pathways in pancreatic cancer.

In Vitro Activity Assay
The potency of SIRT6 activator 12q can be determined using a biochemical deacetylase

assay.

Experimental Protocol: Fluorometric SIRT6 Deacetylase
Assay
This protocol is adapted from commercially available SIRT6 activity assay kits.

Reagent Preparation: Prepare a master mix containing SIRT6 assay buffer, a fluoro-

substrate peptide (e.g., based on H3K9ac), and NAD⁺.
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Compound Dilution: Prepare a serial dilution of SIRT6 activator 12q in DMSO and add to

the wells of a microtiter plate. Include a DMSO-only control.

Enzyme Addition: Add purified recombinant SIRT6 enzyme to the wells to initiate the

reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Development: Add a developer solution that contains a peptidase that cleaves the

deacetylated substrate, leading to the release of a fluorophore.

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the

appropriate excitation and emission wavelengths.

Data Analysis: Plot the fluorescence signal against the compound concentration and fit the

data to a dose-response curve to determine the EC₅₀ and EC₁.₅ values.

Workflow for SIRT6 Activity Assay
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Caption: Workflow for the in vitro SIRT6 activity assay.

Conclusion
SIRT6 activator 12q is a valuable research tool for studying the biological functions of SIRT6

and a promising lead compound for the development of novel therapeutics for pancreatic

cancer and potentially other diseases. The protocols and data presented in this guide provide a
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foundation for researchers to synthesize, characterize, and evaluate this potent SIRT6

activator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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